

Physicochemical properties of (R)-(+)-Perillaldehyde

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Compound of Interest

Compound Name: (R)-Perillaldehyde

Cat. No.: B132263

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An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-Perillaldehyde

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-(+)-Perillaldehyde. The information is presented to support research, development, and quality control activities involving this compound. Quantitative data are summarized in structured tables for clarity, and detailed experimental protocols for key analytical methods are provided.

General and Chemical Properties

(R)-(+)-Perillaldehyde, a monoterpenoid aldehyde, is the R-enantiomer of perillaldehyde. It is a naturally occurring compound found in the essential oils of plants from the Perilla genus.^[1] It is known for its characteristic aroma and various biological activities.^{[2][3]}

Property	Value	Source(s)
IUPAC Name	(4R)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde	[4]
Synonyms	(+)-Perillaldehyde, d-Perillaldehyde	[4]
Molecular Formula	C ₁₀ H ₁₄ O	[5][6][7]
Molecular Weight	150.22 g/mol	[5][6]
CAS Number	5503-12-8	[4][7][8]
Appearance	Colorless to pale yellow clear oily liquid	[1][2][6][8]

Physical and Optical Properties

The physical and optical properties of (R)-(+)-Perillaldehyde are crucial for its identification, purification, and handling.

Property	Value	Conditions	Source(s)
Boiling Point	235 °C to 240 °C	@ 760 mmHg	[5][6][8][9]
104-105 °C	@ 10 mmHg	[10][11]	
Melting Point	< 25 °C	-	[1][5][6][10]
Density	0.966 - 0.967 g/mL	@ 20 °C	[1][7][10]
0.940 - 0.956 g/mL	@ 25 °C	[9]	
Refractive Index (n _D)	1.504 to 1.513	@ 20 °C	[9]
~1.509	@ 20 °C	[1][10][11]	
Specific Optical Rotation ([α] _D)	+126° to +128.8°	c=1.0 in CHCl ₃ @ 20°C	[12]
-125° to -118° (for L-isomer)	@ 20°C	[9]	

Solubility and Spectral Data

Property	Value	Source(s)
Solubility in Water	Insoluble / 160.7 mg/L (estimated)	[5] [6] [8] [9]
Solubility in Organic Solvents	Soluble in ethanol, oils, ethyl acetate, chloroform, benzene	[5] [6] [9]
LogP (o/w)	2.676 - 3.053 (estimated)	[8] [9]
¹ H NMR	Spectra available, shows characteristic aldehyde and vinyl proton signals.	[5]
¹³ C NMR	Spectra available, carbonyl carbon signal around 194 ppm.	[5] [12]
Mass Spectrometry (GC-MS)	M ⁺ at m/z 150. Key fragments at 135, 107, 79.	[5] [12]
Infrared (IR) Spectroscopy	Far-IR spectrum has been recorded in the gas phase.	[13]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature where the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is suitable for small sample volumes. [\[4\]](#)

Procedure:

- Place a few milliliters of (R)-(+)-Perillaldehyde into a small test tube.
- Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.

- Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
- Insert the assembly into a Thiele tube containing heat-stable oil, ensuring the sample is below the oil level.
- Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater.^[14]
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Once a rapid and continuous stream of bubbles is observed, remove the heat.
- The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.^[14]

Determination of Density

Density is the mass per unit volume of a substance.

Procedure:

- Weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.^{[2][5]}
- Add a known volume (e.g., 5-10 mL) of (R)-(+)-Perillaldehyde to the cylinder. Record the volume precisely.
- Weigh the cylinder containing the sample and record the combined mass.
- Measure and record the temperature of the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
- Calculate the density using the formula: $\text{Density} = \text{Mass} / \text{Volume}$.^[2]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property determined using a refractometer.

Procedure:

- Ensure the prism of the refractometer is clean and dry.
- Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
- Place a few drops of (R)-(+)-Perillaldehyde onto the prism.
- Close the prism and allow the temperature to stabilize (typically 20°C).
- Switch on the light source (typically a sodium D line, 589 nm).
- Look through the eyepiece and adjust the controls until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
- Read the refractive index value from the scale. Correct for temperature if the measurement was not taken at the standard temperature.

Determination of Specific Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it travels through a chiral substance. It is measured using a polarimeter.

Procedure:

- Prepare a solution of (R)-(+)-Perillaldehyde of a known concentration (c), typically in g/mL, using a suitable achiral solvent (e.g., chloroform).
- Turn on the polarimeter's light source and allow it to warm up.
- Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the pure solvent to take a blank reading. Set this reading to zero.
- Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present.
- Place the tube in the polarimeter and record the observed angle of rotation (α).
- Calculate the specific rotation $[\alpha]$ using Biot's Law: $[\alpha] = \alpha / (l * c)$.[\[15\]](#)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

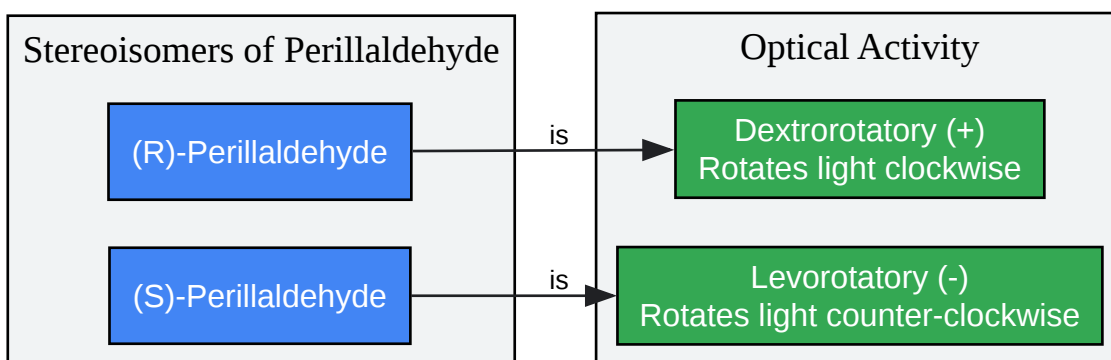
GC-MS is a powerful technique for separating and identifying volatile compounds.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of (R)-(+)-Perillaldehyde in a volatile organic solvent (e.g., hexane or dichloromethane).[\[16\]](#)
- **Instrument Setup:**
 - Install an appropriate capillary column (e.g., HP-5MS) in the gas chromatograph.[\[17\]](#)
 - Set the temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure separation (e.g., start at 60°C, ramp at 6°C/min to 150°C).[\[12\]](#)
 - Set the injector port temperature (e.g., 275°C) to ensure rapid vaporization of the sample.[\[17\]](#)
- **Injection:** Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- **Separation and Detection:** The compound travels through the column and is separated based on its boiling point and interaction with the stationary phase. As it elutes from the column, it enters the mass spectrometer.
- **Mass Analysis:** In the mass spectrometer, the compound is ionized (typically by electron impact), causing it to fragment. The instrument separates and detects these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

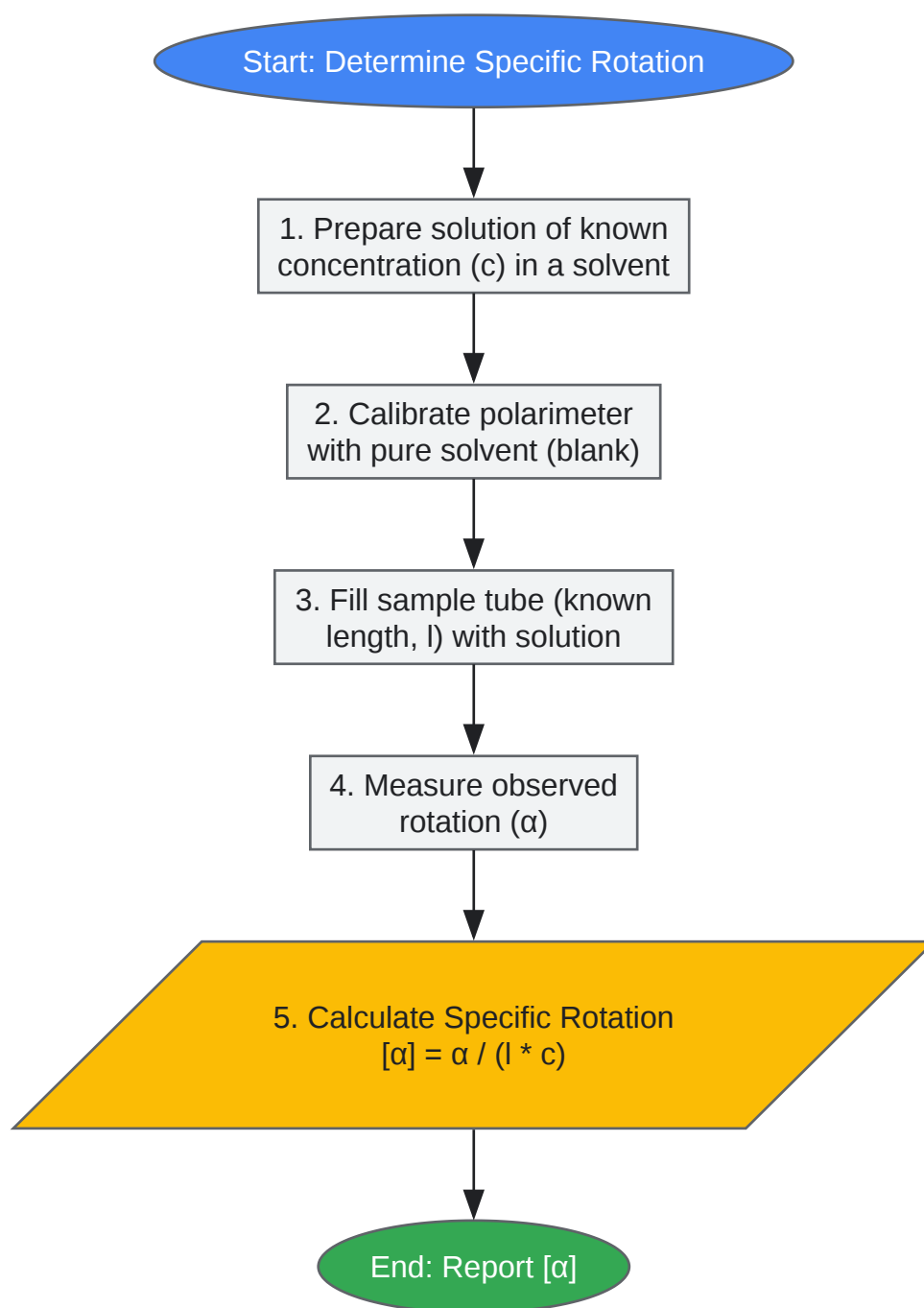
Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of (R)-(+)-Perillaldehyde.



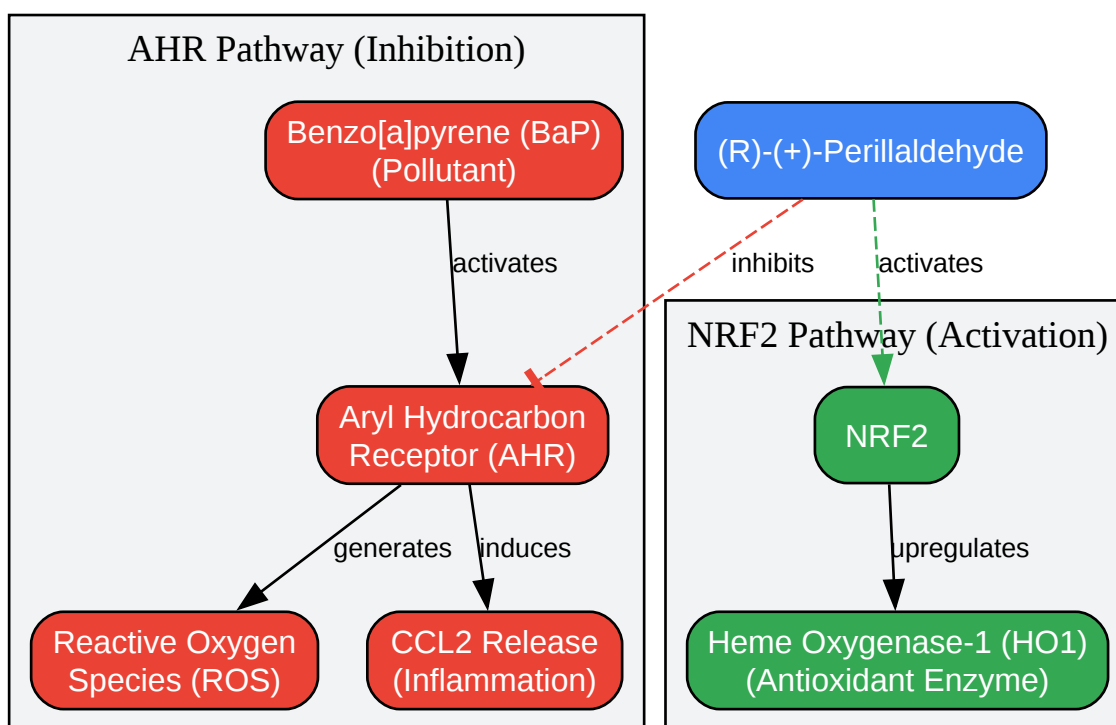
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Caption: Relationship between stereoisomers and optical activity.



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Caption: Workflow for determining specific optical rotation.



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Caption: Perillaldehyde's dual action on AHR and NRF2 pathways.[18][19]

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